Molecular Symmetry and Regiochemistry: Unsymmetrical Tetracarboxylate vs. C3-Symmetric Tris(3-methoxy-4-methoxycarbonylphenyl)benzene (CAS 1397264-16-2)
The target compound is an unsymmetrical molecule in which the central 1,3,5-trisubstituted benzene ring bears two identical 3-methoxy-4-methoxycarbonylphenyl arms at positions 3 and 5, and a distinct 2-methoxy-4-methoxycarbonylphenyl arm at position 1. By contrast, the closest regioisomer CAS 1397264-16-2 (dimethyl 3,3''-dimethoxy-5'-(3-methoxy-4-(methoxycarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate) is a C3-symmetric molecule in which all three arms are 3-methoxy-4-methoxycarbonylphenyl groups arranged symmetrically around the central ring . The target compound therefore possesses four methoxycarbonyl ester groups with a unique connectivity pattern, whereas CAS 1397264-16-2 has only three methoxycarbonyl groups in a symmetric arrangement. The symmetry difference (C1 vs. C3 point group) means the target compound can act as a heterotopic linker with differentiated binding sites, while the C3-symmetric comparator acts as a homotopic linker [1].
| Evidence Dimension | Molecular symmetry and number of methoxycarbonyl groups |
|---|---|
| Target Compound Data | C1 symmetry (unsymmetrical); 4 methoxycarbonyl ester groups; three aromatic methoxy groups; connectivity: central ring position 1 = 2-methoxy-4-methoxycarbonylphenyl, positions 3 and 5 = 3-methoxy-4-methoxycarbonylphenyl. |
| Comparator Or Baseline | CAS 1397264-16-2: C3 symmetry (symmetrical); 3 methoxycarbonyl ester groups; three aromatic methoxy groups; connectivity: central ring positions 1, 3, and 5 each = 3-methoxy-4-methoxycarbonylphenyl. |
| Quantified Difference | Target has 33% more ester groups (4 vs. 3). Point group: C1 (target) vs. C3 (comparator). IUPAC name comparators confirm different connectivity patterns. |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES codes, and vendor-reported structural data. |
Why This Matters
For MOF/COF synthesis, linker symmetry directly dictates framework topology; an unsymmetrical heterotopic linker enables construction of lower-symmetry nets and heterometallic frameworks inaccessible with C3-symmetric linkers.
- [1] Wöhrle, T. et al. Columnar propeller-like 1,3,5-triphenylbenzenes: the missing link of shape-persistent hekates. Chemical Communications, 2016. Triphenylbenzenes with different substitution patterns at the outer phenyl rings were synthesised; symmetry and alkoxy substitution govern mesomorphism and supramolecular assembly. View Source
